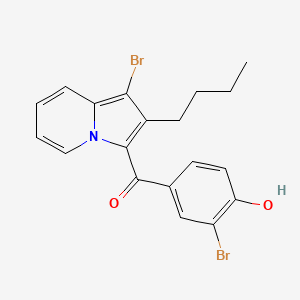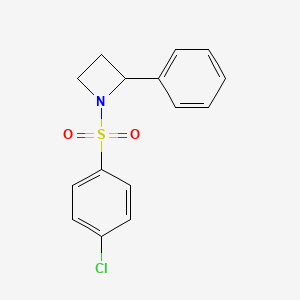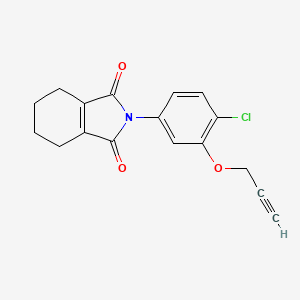
3,5-Dimethyl-1-phenylhexane-3-peroxol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethyl-1-phenylhexane-3-peroxol is an organic peroxide compound with the molecular formula C14H22O2. It is characterized by the presence of a peroxide functional group (-O-O-) attached to a hexane backbone, which is substituted with methyl groups at the 3rd and 5th positions and a phenyl group at the 1st position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-phenylhexane-3-peroxol typically involves the following steps:
Formation of the Hexane Backbone: The hexane backbone can be synthesized through a series of alkylation reactions, starting from simpler hydrocarbons.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation, where benzene reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Formation of the Peroxide Group: The peroxide group is introduced through the reaction of the hexane derivative with hydrogen peroxide (H2O2) under acidic or basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
3,5-Dimethyl-1-phenylhexane-3-peroxol can undergo various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting other organic compounds into their oxidized forms.
Reduction: Under certain conditions, the peroxide group can be reduced to form alcohols or other reduced products.
Substitution: The methyl and phenyl groups can undergo substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
科学研究应用
3,5-Dimethyl-1-phenylhexane-3-peroxol has several scientific research applications:
Chemistry: It is used as an oxidizing agent in organic synthesis, facilitating the formation of various functional groups.
Biology: The compound can be used in studies involving oxidative stress and its effects on biological systems.
Medicine: Research into its potential as a therapeutic agent for conditions involving oxidative damage is ongoing.
作用机制
The mechanism of action of 3,5-Dimethyl-1-phenylhexane-3-peroxol involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond. These ROS can interact with various molecular targets, including DNA, proteins, and lipids, leading to oxidative modifications. The pathways involved in these interactions are complex and depend on the specific biological or chemical context .
相似化合物的比较
Similar Compounds
3,5-Dimethyl-1-hexyn-3-ol: This compound shares a similar hexane backbone but lacks the peroxide group.
3,5-Dimethyl-1-phenyl-1-hexen-3-ol: Similar in structure but contains a double bond instead of a peroxide group.
3,5-Dimethyl-1-hexen-3-ol: Another related compound with a similar backbone but different functional groups
Uniqueness
This sets it apart from other similar compounds that lack this functional group .
属性
CAS 编号 |
78484-93-2 |
|---|---|
分子式 |
C14H22O2 |
分子量 |
222.32 g/mol |
IUPAC 名称 |
(3-hydroperoxy-3,5-dimethylhexyl)benzene |
InChI |
InChI=1S/C14H22O2/c1-12(2)11-14(3,16-15)10-9-13-7-5-4-6-8-13/h4-8,12,15H,9-11H2,1-3H3 |
InChI 键 |
AIUYYYOOIBPDMP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C)(CCC1=CC=CC=C1)OO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Borabicyclo[4.1.0]hepta-2,4-dien-7-yl](/img/structure/B14436924.png)






![5-dec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14436963.png)




![1,7-Dioxaspiro[5.5]undec-2-ene](/img/structure/B14437003.png)
